molecular formula C9H10N4S B5733348 2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole

2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole

Cat. No.: B5733348
M. Wt: 206.27 g/mol
InChI Key: SEAPAUSLGKJKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an ethylamino group and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridylthiosemicarbazide with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridyl ring.

Scientific Research Applications

Anticancer Applications

Mechanism of Action
Thiadiazole derivatives, including 2-ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole, have demonstrated potential as anticancer agents. Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the efficacy of thiadiazole derivatives in reducing the viability of human leukemia and breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • In vitro Studies : Research has shown that substituents on the thiadiazole ring significantly influence anticancer activity. For example, derivatives with specific substitutions exhibited decreased viability in breast cancer (MCF-7) and leukemia (HL-60) cell lines .
  • In vivo Studies : Animal models have been used to assess the tumor growth inhibition properties of these compounds. In one study, a derivative demonstrated significant tumor reduction in xenograft models of breast cancer .

Anticonvulsant Activity

Efficacy and Mechanism
The anticonvulsant potential of this compound has been explored extensively. The compound acts on GABA receptors and voltage-gated ion channels to exert its effects. Research indicates that modifications to the thiadiazole structure can enhance its anticonvulsant activity while minimizing toxicity .

Case Studies

  • Animal Models : In studies utilizing pentylenetetrazole (PTZ) and maximal electroshock (MES) methods, certain derivatives showed up to 80% protection against induced seizures at specified doses .
  • Comparative Analysis : When compared with established anticonvulsants like valproic acid, some thiadiazole derivatives exhibited superior efficacy with lower toxicity profiles .

Antimicrobial Properties

Broad-Spectrum Activity
The antimicrobial potential of this compound has been documented against various pathogens. The compound has shown effectiveness against bacteria and fungi due to its ability to disrupt microbial cell membranes and inhibit critical metabolic pathways .

Case Studies

  • Bacterial Strains : Studies have reported that thiadiazole derivatives display significant inhibitory activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Infections : The compound has also been evaluated for antifungal activity against Candida species, demonstrating promising results in vitro .

Anti-inflammatory Effects

Mechanism of Action
Thiadiazole derivatives possess anti-inflammatory properties attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for treating inflammatory diseases .

Case Studies

  • Experimental Models : Animal studies have shown that certain thiadiazole derivatives can reduce inflammation markers in models of arthritis and other inflammatory conditions .
  • Clinical Relevance : The anti-inflammatory effects observed in preclinical studies suggest potential therapeutic applications in chronic inflammatory diseases.

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AnticancerInduces apoptosis; inhibits cell proliferationEffective against leukemia and breast cancer cells
AnticonvulsantModulates GABA receptors; affects ion channelsHigh efficacy in seizure models with low toxicity
AntimicrobialDisrupts microbial membranes; inhibits metabolismActive against various bacterial and fungal strains
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduces inflammation markers in animal models

Mechanism of Action

The mechanism of action of 2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to reduced cell proliferation or inflammation. The exact pathways and targets depend on the specific application and require further research to elucidate fully.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole: Similar structure but with an amino group instead of an ethylamino group.

    2-Methylamino-5-(4-pyridyl)-1,3,4-thiadiazole: Similar structure but with a methylamino group instead of an ethylamino group.

    2-Phenylamino-5-(4-pyridyl)-1,3,4-thiadiazole: Similar structure but with a phenylamino group instead of an ethylamino group.

Uniqueness

2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole is unique due to the presence of the ethylamino group, which can influence its chemical reactivity and biological activity. The ethylamino group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Biological Activity

2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. The thiadiazole ring system is recognized for its potential in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with an ethylamino group and a pyridyl moiety. This unique structure contributes to its lipophilicity and ability to interact with biological targets effectively.

Antimicrobial Activity

  • Mechanism of Action : The 1,3,4-thiadiazole nucleus enhances the ability of these compounds to penetrate cellular membranes and interact with DNA and proteins. This characteristic is crucial for their antimicrobial efficacy .
  • Activity Against Bacteria : Studies have shown that derivatives of thiadiazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated MIC values ranging from 31.25 μg/mL for E. coli to lower values for Staphylococcus aureus and Bacillus cereus, indicating strong antibacterial potential .
  • Fungal Activity : The compound also shows antifungal properties against strains such as Candida albicans and Aspergillus niger, often outperforming standard antifungal agents like fluconazole .

Antiviral Activity

Research indicates that thiadiazole derivatives can exhibit antiviral properties by inhibiting viral replication. For example, some compounds have shown moderate activity against HIV strains in vitro, with EC50 values suggesting potential for further development as antiviral agents .

Anticancer Activity

  • Cytotoxicity Studies : Various studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound has shown promising results with IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) .
  • Mechanisms of Action : The anticancer activity is believed to be mediated through induction of apoptosis and inhibition of cell proliferation. Specific derivatives have been noted for their selective toxicity towards cancer cells while sparing normal cells .

Study 1: Antimicrobial Evaluation

A study evaluated a series of 1,3,4-thiadiazole derivatives including this compound against various microbial strains. Results indicated that the compound had a significant inhibitory effect on Staphylococcus aureus with an MIC value of 15 μg/mL .

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, this compound exhibited an IC50 value of 8 μM against the HCT116 cell line. This study highlighted the compound's potential as a lead for developing new anticancer therapies .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Predictions based on ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analyses indicate good bioavailability and low toxicity concerns for higher organisms .

Properties

IUPAC Name

N-ethyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-2-11-9-13-12-8(14-9)7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAPAUSLGKJKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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